Tert-butyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
Overview
Description
Tert-butyl 7-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic compound that features a unique structural motif combining an indoline and a piperidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors. One efficient method involves the cyclization of ethyl 2-oxindoline-5-carboxylate with appropriate reagents to form the spirocyclic core. Key steps include dianion alkylation and cyclization, followed by bromination to introduce the bromine atom at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the functional groups on the indoline or piperidine rings.
Cyclization and Ring-Opening: The spirocyclic structure allows for potential cyclization and ring-opening reactions, leading to diverse structural modifications.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines, thiols, and alkoxides are commonly used.
Oxidizing Agents: Agents like hydrogen peroxide or manganese oxides can be used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Tert-butyl 7-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological targets, including enzymes and receptors.
Medicine: It is explored for its potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound can be used in the synthesis of pharmaceuticals and agrochemicals, leveraging its structural diversity and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl 7-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to tert-butyl 7-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate include other spirocyclic oxindoles and indoline derivatives, such as:
- Spiro[indoline-3,4’-piperidine]-1’-carboxylate
- 7-bromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines
Uniqueness
The uniqueness of tert-butyl 7-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate lies in its specific substitution pattern and the presence of the tert-butyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for exploring new chemical space and developing novel therapeutic agents.
Properties
IUPAC Name |
tert-butyl 7-bromospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O2/c1-16(2,3)22-15(21)20-9-7-17(8-10-20)11-19-14-12(17)5-4-6-13(14)18/h4-6,19H,7-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FITWCTZHUZMMFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=CC=C3Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678306 | |
Record name | tert-Butyl 7-bromo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1128133-41-4 | |
Record name | tert-Butyl 7-bromo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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